![molecular formula C6H3Cl2N3 B12853727 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile](/img/structure/B12853727.png)
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile
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Overview
Description
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It is known for its unique blend of reactivity and stability, making it a valuable asset in chemical research and development . This compound is often used in various scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2,6-dichloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2,6-diaminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2,6-dichloropyrimidin-4-yl)acetic acid .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has demonstrated that pyrimidine derivatives, including 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile, exhibit significant antiviral properties. Specifically, compounds related to this structure have been studied for their efficacy against viruses such as HIV and hepatitis B virus (HBV). For instance, the compound has been identified as a precursor in the synthesis of nucleoside analogues that show potent activity against these viruses .
Case Study: Nucleoside Analogues
A notable study indicated that this compound can serve as an intermediate in developing 9-substituted-2-aminopurines. These nucleosides have shown promise in treating viral infections due to their ability to inhibit viral replication mechanisms .
2. Cancer Research
The compound has also been implicated in cancer research, particularly in the context of targeting transcription factors involved in tumor progression. For example, B-cell lymphoma 6 (BCL6) is a transcriptional repressor linked to various cancers. Inhibitors derived from pyrimidine structures have been explored for their potential to modulate BCL6 activity and thus impact cancer cell proliferation .
Case Study: BCL6 Inhibition
A study highlighted the discovery of a chemical probe based on pyrimidine derivatives for BCL6 inhibition. This probe demonstrated effective modulation of BCL6 activity in vitro and in vivo, suggesting that derivatives like this compound could be pivotal in developing targeted cancer therapies .
3. Kinase Inhibition
Another significant application of this compound lies in its role as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K pathway is crucial for cell growth and survival; thus, its inhibition can lead to reduced tumor growth in various cancers.
Data Table: Biological Activity Overview
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile can be compared with other similar compounds, such as:
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: Similar in structure but differs in the position of chlorine atoms on the pyrimidine ring.
2-(2,6-Dichloropyrimidin-4-yl)acetic acid: An oxidized form of the compound with different chemical properties and applications.
2-(2,6-Diaminopyrimidin-4-yl)acetonitrile: A derivative formed by nucleophilic substitution of chlorine atoms with amino groups
These comparisons highlight the unique reactivity and stability of this compound, making it a valuable compound in various scientific fields.
Biological Activity
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloropyrimidine moiety linked to an acetonitrile group, which may influence its interaction with biological targets. The presence of chlorine atoms enhances lipophilicity and may affect the compound's pharmacokinetics.
Antimicrobial Activity
Recent studies have indicated that compounds containing a dichloropyrimidine structure exhibit significant antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against various Gram-positive bacteria. For example, a related study demonstrated that certain pyrimidine derivatives possess bactericidal activity against resistant strains like Staphylococcus aureus and Enterococcus faecalis .
Inhibition of Nitric Oxide Production
Research has highlighted the ability of 5-substituted 2-amino-4,6-dichloropyrimidines to inhibit nitric oxide (NO) production in immune-activated cells. One study reported that these compounds could suppress NO production by over 55% at concentrations as low as 2.5 µM, indicating a strong dose-dependent effect . This activity suggests potential applications in inflammatory diseases where NO plays a critical role.
Anticancer Activity
The compound’s structural analogs have been explored for their anticancer properties. For instance, certain pyrimidine derivatives have been shown to inhibit key pathways involved in cancer cell proliferation, such as the PI3K/AKT signaling pathway. In prostate cancer models, these compounds demonstrated the ability to reduce cell viability significantly .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cytokine Modulation : By inhibiting NO production, it may modulate immune responses and reduce inflammation.
- Targeting Kinase Pathways : Its ability to interfere with signaling pathways like PI3K/AKT suggests a role in disrupting cancer cell survival signals.
Case Studies and Research Findings
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2-(2,6-dichloropyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-3-4(1-2-9)10-6(8)11-5/h3H,1H2 |
InChI Key |
CKBZUEKGUBPTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CC#N |
Origin of Product |
United States |
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